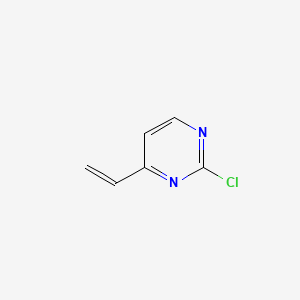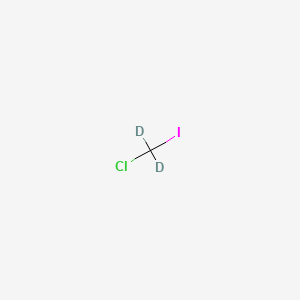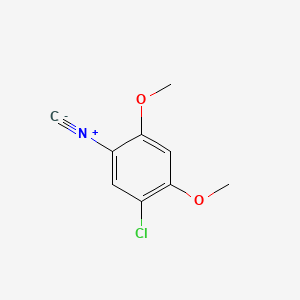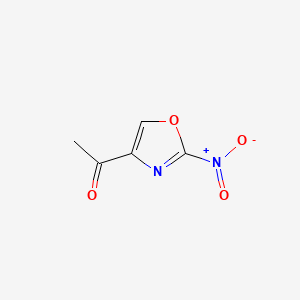
Dimethyl-W84 (Dibromid)
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Dimethyl-W84 (dibromide) has several scientific research applications, particularly in the fields of neuroscience and pharmacology. It is used to study the allosteric modulation of M2 muscarinic acetylcholine receptors, which are involved in various physiological processes including heart rate regulation and smooth muscle contraction . This compound is also utilized in research related to organophosphorus intoxications, where it has shown protective effects when combined with atropine .
Wirkmechanismus
Target of Action
Dimethyl-W84 (dibromide), also known as Dimethyl-W84 dibromide, is a highly potent allosteric modulator that primarily targets the M2 muscarinic acetylcholine receptor . The M2 receptor plays a crucial role in the nervous system, particularly in the heart where it slows the heart rate upon activation.
Mode of Action
Dimethyl-W84 dibromide interacts with the common allosteric site of the M2 receptor . It retards the dissociation of N-methylscopolamine, an orthosteric antagonist, from the M2 receptor . This interaction with the receptor occurs with an EC50 value of 3 nM .
Biochemical Pathways
The compound’s interaction with the M2 receptor affects the muscarinic acetylcholine receptor pathway . By slowing the release of N-methylscopolamine, it modulates the activity of the M2 receptor, thereby influencing the downstream effects of this pathway .
Result of Action
The molecular and cellular effects of Dimethyl-W84 dibromide’s action primarily involve the modulation of M2 receptor activity. By retarding the dissociation of N-methylscopolamine, it can influence the receptor’s signaling and downstream effects .
Action Environment
The action, efficacy, and stability of Dimethyl-W84 dibromide can be influenced by various environmental factors. For instance, its solubility in water and DMSO suggests that it may be more effective in aqueous environments . Additionally, storage conditions can impact its stability, with recommendations to store the compound at +4°C under desiccating conditions . It’s also recommended to prepare and use solutions on the same day whenever possible .
Biochemische Analyse
Biochemical Properties
Dimethyl-W84 (dibromide) plays a significant role in biochemical reactions. It interacts with the M2 muscarinic acetylcholine receptor . This interaction occurs at the common allosteric site, which retards the dissociation of N-methylscopolamine from the receptor .
Cellular Effects
It is known that it influences cell function by interacting with the M2 muscarinic acetylcholine receptor .
Molecular Mechanism
Dimethyl-W84 (dibromide) exerts its effects at the molecular level by interacting with the common allosteric site of the M2 muscarinic acetylcholine receptor . This interaction retards the dissociation of N-methylscopolamine from the receptor .
Analyse Chemischer Reaktionen
Dimethyl-W84 (dibromide) primarily undergoes allosteric modulation reactions with muscarinic acetylcholine receptors . It does not typically participate in common chemical reactions such as oxidation, reduction, or substitution. The major product formed from its interaction with the M2 receptor is a stabilized receptor-ligand complex, which prevents the dissociation of N-methylscopolamine .
Vergleich Mit ähnlichen Verbindungen
Dimethyl-W84 (dibromide) is unique in its high affinity and selectivity for the M2 muscarinic acetylcholine receptor . Similar compounds include hexamethonium bromide and other bis-quaternary ammonium compounds, which also act as allosteric modulators of muscarinic receptors . Dimethyl-W84 (dibromide) has a higher affinity for the M2 receptor and a more potent effect in stabilizing the receptor-ligand complex .
Eigenschaften
IUPAC Name |
6-[dimethyl-[3-(5-methyl-1,3-dioxoisoindol-2-yl)propyl]azaniumyl]hexyl-dimethyl-[3-(5-methyl-1,3-dioxoisoindol-2-yl)propyl]azanium;dibromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H48N4O4.2BrH/c1-25-13-15-27-29(23-25)33(41)35(31(27)39)17-11-21-37(3,4)19-9-7-8-10-20-38(5,6)22-12-18-36-32(40)28-16-14-26(2)24-30(28)34(36)42;;/h13-16,23-24H,7-12,17-22H2,1-6H3;2*1H/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDKHHBPNUMYHFM-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)N(C2=O)CCC[N+](C)(C)CCCCCC[N+](C)(C)CCCN3C(=O)C4=C(C3=O)C=C(C=C4)C.[Br-].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H48Br2N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
736.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrrolo[2,3-d]pyrimidine, 6-nitroso- (9CI)](/img/new.no-structure.jpg)
![cyclohexyl 4-[(2S)-3-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propyl]imidazole-1-carboxylate](/img/structure/B593176.png)





![2-Azaspiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]](/img/structure/B593190.png)


